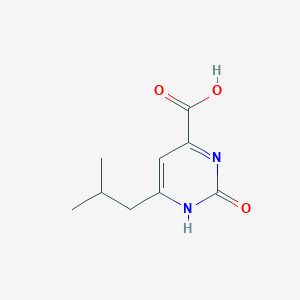

2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid is a derivative of pyrimidine carboxylic acid, which is a class of compounds that have been studied for their interesting chemical properties and potential applications. The specific structure and substituents of this compound can significantly influence its chemical behavior, including its tautomerism and ability to form hydrogen bonds.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, a direct synthetic route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, which involves the coupling of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide under neutral conditions in a one-step procedure . Although this synthesis does not directly pertain to 2-hydroxy-6-isobutylpyrimidine-4-carboxylic acid, it provides insight into the methodologies that could potentially be adapted for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their chemical and physical properties. An infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids has shown that the substituent can significantly affect the polarizability of certain bonds, as well as the compound's tautomeric stability and hydrogen bonding capability . Theoretical calculations, including semiempirical molecular-orbital methods, have been used to predict the most stable tautomers and their vibrational spectra, which are important for understanding the molecular structure of these compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by their tautomeric forms and the presence of substituents. The study of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids suggests that different tautomers may exist in equilibrium, which can affect the compounds' reactivity in chemical reactions . The presence of zwitterionic forms for certain derivatives also indicates the possibility of unique reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-6-isobutylpyrimidine-4-carboxylic acid can be inferred from related compounds. For example, the crystal structure of 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, a lactam of 4-hydroxy-4-isobutylglutamic acid, has been determined by X-ray crystallography . This provides valuable information about the solid-state structure, which can be related to the physical properties such as solubility and melting point. The correlation between measured frequencies in IR spectra and the pKa values of the acids indicates that the same tautomers exist in both solid state and solution, which is relevant for understanding the acid-base properties of these compounds .

科学的研究の応用

Infrared Spectroscopy and Theoretical Calculations of 2-Substituted-6-Hydroxy-4-Pyrimidine Carboxylic Acids

A study focused on the IR spectra of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids to understand the influence of substituents on polarizability, keto-enol tautomerism, and hydrogen bond formation. The research emphasized theoretical calculations and observed strong correlations between calculated vibrations and experimental frequencies, highlighting the impact of different substituents on molecular structures and stability (Bogunovic et al., 2000).

Crystallography and Hydrogen Bonding in Cocrystals

A study designed and characterized ten cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. It highlighted the hydrogen bonding and interactions between the pyrimidine unit and carboxylic acids, presenting a deep insight into the molecular arrangements and structural stability of these cocrystals (Rajam et al., 2018).

Synthesis and Antimicrobial Evaluation

A study presented the synthesis and antimicrobial evaluation of a series of 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids. The research detailed the synthesis process and the antimicrobial properties of these compounds, offering insights into their potential applications in antimicrobial treatments (Shastri, 2019).

Magnetic Studies and Antiferromagnetic Coupling in Metal-Pyrimidine Chains

Research on isostructural compounds involving 6-hydroxypyrimidine-4-carboxylic acid and metal ions uncovered the antiferromagnetic coupling and spin-canting behavior in these compounds. The study's results are crucial for understanding the magnetic properties and the potential applications of these metal-pyrimidine chains in magnetic materials (Jia et al., 2012).

作用機序

特性

IUPAC Name |

6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5(2)3-6-4-7(8(12)13)11-9(14)10-6/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIFSCKLWBVBLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NC(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424374 |

Source

|

| Record name | 2-HYDROXY-6-ISOBUTYLPYRIMIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876715-59-2 |

Source

|

| Record name | 2-HYDROXY-6-ISOBUTYLPYRIMIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)